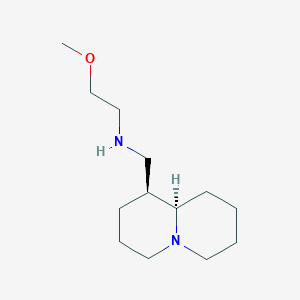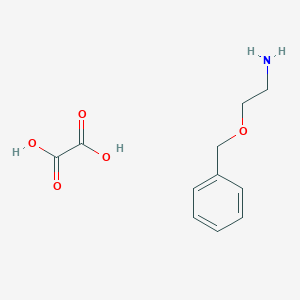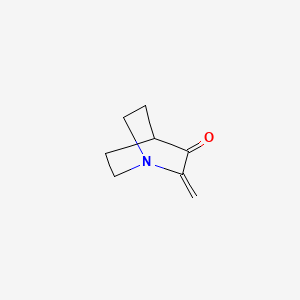
(2S,3S)-2-methylpyrrolidin-3-ol
Vue d'ensemble
Description
(2S,3S)-2-methylpyrrolidin-3-ol: is a chiral organic compound with the molecular formula C5H11NO It is a derivative of pyrrolidine, featuring a hydroxyl group and a methyl group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-methylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methylpyrrolidin-3-one using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methylpyrrolidin-3-one to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts for the asymmetric reduction process. This method is favored due to its high yield, substrate specificity, and environmentally friendly nature. The process involves preparing engineering bacteria containing the desired enzyme, followed by the reduction reaction in the presence of glucose dehydrogenase and other cofactors .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3S)-2-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: The major products include 2-methylpyrrolidin-3-one or 2-methylpyrrolidine-3-carboxaldehyde.
Reduction: The major products are various reduced derivatives of the original compound.
Substitution: The major products depend on the substituent introduced, such as 2-methylpyrrolidin-3-yl chloride or bromide.
Applications De Recherche Scientifique
Chemistry: (2S,3S)-2-methylpyrrolidin-3-ol is used as a chiral building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and natural products .
Biology: In biological research, this compound is used to study enzyme mechanisms and stereochemistry. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine: It can be used to synthesize enantiomerically pure drugs, which are crucial for achieving desired therapeutic effects and minimizing side effects .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various chemical products .
Mécanisme D'action
The mechanism of action of (2S,3S)-2-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral centers play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .
Comparaison Avec Des Composés Similaires
(2S,3R)-2-methylpyrrolidin-3-ol: This is a diastereomer of (2S,3S)-2-methylpyrrolidin-3-ol with different stereochemistry at the third carbon.
(2R,3S)-2-methylpyrrolidin-3-ol: Another diastereomer with different stereochemistry at the second carbon.
(2R,3R)-2-methylpyrrolidin-3-ol: The enantiomer of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it valuable for studying stereochemical effects in chemical reactions and biological interactions .
Propriétés
IUPAC Name |
(2S,3S)-2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-amine hydrochloride](/img/structure/B8023934.png)



